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Compound of Interest

Compound Name: Sodium pentaborate pentahydrate

Cat. No.: B1171842 Get Quote

Technical Support Center: Sodium Borate
Electrophoresis Buffer
Welcome to the technical support center for homemade sodium borate (SB) electrophoresis

buffers. This guide provides troubleshooting advice and answers to frequently asked questions

to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why are my DNA bands smiling or distorted?
A: Distorted bands, often called "smiling," are typically caused by uneven heat distribution

across the gel. The center of the gel becomes hotter than the edges, causing DNA in the

middle lanes to migrate faster.[1]

High Voltage: While SB buffer is designed for high-voltage runs, excessively high settings

can still generate significant heat, especially if other factors are not optimal.[1]

Incorrect Buffer Concentration: Using a buffer with a higher concentration than

recommended (e.g., 1.5X instead of 1X) increases the ionic strength, which leads to more

heat generation and potential melting.[2]

High Salt in Samples: Samples containing high concentrations of salt (e.g., from PCR or

restriction digest buffers) can create localized areas of high conductivity, distorting the
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electric field and causing bands to warp.[1][3][4]

Solution:

Ensure your 20X stock is diluted correctly to a 1X working solution.

Consider desalting or diluting your samples to reduce their salt concentration.[1]

Reduce the running voltage.

Ensure the running buffer is fresh and circulates properly in the tank.[4]

Q2: My gel overheated and melted. What went wrong?
A: Gel melting is a clear sign of excessive heat generation. Sodium borate buffer's main

advantage is its low conductivity, which should prevent this.[5][6] If your gel is melting, consider

these causes:

Buffer Concentration is Too High: This is the most common reason. An improperly diluted

stock solution will have much higher conductivity than intended, leading to a rapid increase

in temperature.[2][6]

Ion Depletion on Long Runs: SB buffer has a lower concentration of electrolytes. During very

long runs, these ions can be depleted, causing resistance to increase, which in turn

generates more heat.[6]

High Voltage with Incorrect Buffer: Running at a high voltage (e.g., >200V) with a buffer that

was accidentally prepared at a higher concentration is a recipe for a melted gel.[6]

Solution:

Double-check the dilution of your stock buffer.

For extended electrophoresis runs, consider using a buffer with a higher buffering capacity or

one designed for long runs, like TBE.[7]

Always use freshly prepared 1X running buffer for each experiment.[4]
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Q3: Why is the resolution of my DNA bands so poor?
A: Poor resolution can manifest as fuzzy bands, smeared lanes, or the inability to distinguish

between fragments of similar size.

Inappropriate for Fragment Size: Sodium borate buffer provides excellent resolution for small

DNA fragments (approximately 100 bp to 3 kb).[8] It is not suitable for resolving large DNA

fragments (>4-5 kb), which will appear compressed and poorly separated.[2][8]

Overloading DNA: Loading too much DNA into a well can cause bands to become thick and

merge, reducing resolution.[1][9]

High Voltage: While SB buffer allows for faster runs at higher voltages, this can decrease

resolution, especially if run for too long, due to increased diffusion.[1][9]

Incorrect Agarose Concentration: The gel's pore size must be appropriate for the DNA

fragments you are trying to separate.[10]

Solution:

For large DNA fragments, switch to a Tris-acetate-EDTA (TAE) buffer.[7]

Reduce the amount of DNA loaded per well. A minimum of 0.1–0.2 μg of DNA per millimeter

of well width is a good starting point.[11]

Optimize the agarose percentage for your target fragment size (see table below).

Run the gel at a lower voltage for a longer period.[1]

Q4: My DNA samples are smeared. What is the cause?
A: Smearing indicates a continuous distribution of DNA fragments rather than discrete bands.

Sample Degradation: The most common cause is DNA degradation by nucleases. Ensure

your workspace and reagents are nuclease-free.[11]

High Salt Concentration: As mentioned, high salt in the sample can cause smearing and

other distortions.[3]
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Voltage Too High: Extremely high voltage can cause DNA to move too quickly and smear.[12]

Incomplete Restriction Digest: If your sample is from a digest, incomplete cutting will result in

a mixture of fragment sizes, appearing as a smear.[1]

Solution:

Handle samples carefully, use sterile techniques, and keep samples on ice to prevent

degradation.[1]

Dilute samples that are in high-salt buffers.[4]

Lower the running voltage.[1]

Ensure restriction enzyme digests go to completion.[1]

Data & Protocols
Buffer Comparison
The choice of buffer significantly impacts the electrophoresis run. Sodium borate offers

advantages in speed but has limitations regarding the size of DNA it can effectively resolve.
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Feature
Sodium Borate
(SB)

Tris-Borate-EDTA
(TBE)

Tris-Acetate-EDTA
(TAE)

Conductivity Very Low High Medium

Heat Generation Low High Medium

Typical Voltage High (150-300V) Low (~90V) Low (~90V)

Run Time Fast Slow Slow

Resolution (Small

DNA <2kb)
Excellent[2][8] Very Good[7] Good

Resolution (Large

DNA >5kb)
Poor[2][8] Good Excellent[7]

Enzyme Inhibition
Yes (Borate is an

inhibitor)[13]

Yes (Borate is an

inhibitor)[7][13]
No

Recommended Agarose Concentration
The agarose concentration determines the size of the pores in the gel matrix and is critical for

good separation.[10]

Agarose % (w/v) Recommended DNA Fragment Size Range

0.7% 5 kb - 12 kb

1.0% 500 bp - 10 kb

1.5% 200 bp - 3 kb

2.0% 50 bp - 2 kb

Experimental Protocols
Protocol 1: Preparation of 20X Sodium Borate (SB) Stock Solution

This protocol is based on combining sodium hydroxide and boric acid.[14][15]
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Reagents:

Sodium Hydroxide (NaOH), solid pellets (MW = 40 g/mol )

Boric Acid (H₃BO₃), powder (MW = 61.83 g/mol )

Nuclease-free distilled water (dH₂O)

Procedure:

1. To 900 mL of dH₂O in a clean beaker, add a magnetic stir bar.

2. Carefully weigh and add 8 g of solid NaOH. Caution: NaOH is caustic and the dissolution

is exothermic. Allow it to dissolve completely. It is critical to use fresh, solid NaOH, as old

solutions can be unreliable.[14][15]

3. Weigh and add 47 g of boric acid to the NaOH solution.

4. Stir until all powders are completely dissolved. Boric acid may dissolve slowly; gentle

heating can be applied if the solution remains cloudy.[14]

5. Once dissolved, transfer the solution to a graduated cylinder and add dH₂O to a final

volume of 1 L.

6. The final pH should be approximately 8.2. Do not adjust with strong acids or bases, as this

will significantly alter the ionic strength.[16]

7. Store the 20X stock solution at room temperature.

Protocol 2: Preparation of 1X SB Agarose Gel and Running Buffer

Prepare 1X Working Buffer: Dilute the 20X SB stock solution 1:20 with nuclease-free dH₂O.

For example, add 50 mL of 20X SB stock to 950 mL of dH₂O to make 1 L of 1X running

buffer.

Cast the Agarose Gel:
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1. Weigh the desired amount of agarose powder and add it to a flask containing the required

volume of 1X SB buffer (e.g., for a 100 mL 1% gel, use 1 g of agarose in 100 mL of 1X SB

buffer).

2. Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved

and the solution is clear.[17]

3. Allow the solution to cool for a few minutes until it is safe to touch (~50-60°C).

4. Add your DNA stain (e.g., ethidium bromide, SYBR Safe) at the recommended

concentration and mix gently.

5. Pour the molten agarose into the gel casting tray with the comb in place and allow it to

solidify for 20-30 minutes.[17]

Run the Gel:

1. Once the gel is solid, remove the comb and place the tray into the electrophoresis tank.

2. Fill the tank with fresh 1X SB running buffer until the gel is submerged.[4][17]

3. Carefully load your DNA samples (mixed with loading dye) into the wells.

4. Connect the electrodes and run the gel at the desired voltage (e.g., 150-300V). Monitor

the gel to prevent overheating, especially on the first run with a new buffer preparation.

Visual Troubleshooting Guides
The following diagrams illustrate key workflows and relationships to help diagnose issues with

your experiments.
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Caption: Troubleshooting workflow for common electrophoresis issues.
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Caption: Workflow for preparing SB buffer and running an agarose gel.
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Caption: Key factors influencing DNA migration speed in agarose gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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